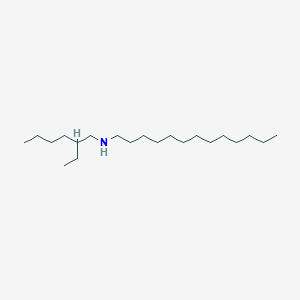
N-(2-Ethylhexyl)tridecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylhexyl)tridecan-1-amine is an organic compound with the molecular formula C21H45N. It is a secondary amine, characterized by the presence of an ethylhexyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Ethylhexyl)tridecan-1-amine can be synthesized through the reaction of tridecylamine with 2-ethylhexyl bromide. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexyl)tridecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
N-(2-Ethylhexyl)tridecan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)tridecan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethylhexyl)tridecan-1-amine: C21H45N
N-Tridecyltridecan-1-amine: C26H55N
N-(2-Ethylhexyl)hexadecan-1-amine: C24H51N
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the ethylhexyl group enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
659722-44-8 |
|---|---|
Molecular Formula |
C21H45N |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N-(2-ethylhexyl)tridecan-1-amine |
InChI |
InChI=1S/C21H45N/c1-4-7-9-10-11-12-13-14-15-16-17-19-22-20-21(6-3)18-8-5-2/h21-22H,4-20H2,1-3H3 |
InChI Key |
BUENGNLRZFMAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


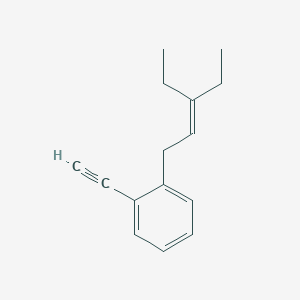
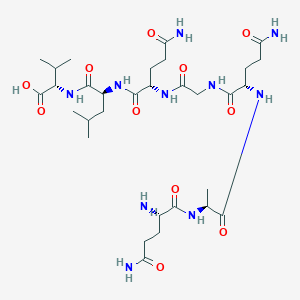
![5,6,6-Trimethylspiro[3.4]octan-5-ol](/img/structure/B12539898.png)
![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)
![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
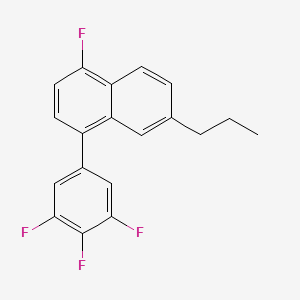
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
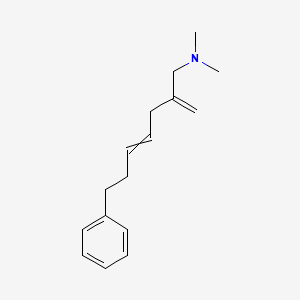

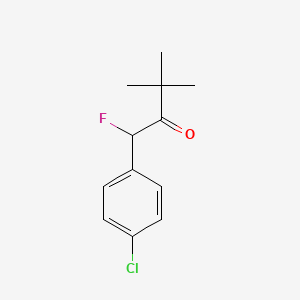
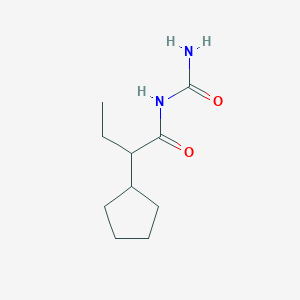

![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
